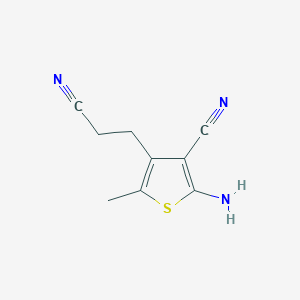

2-Amino-4-(2-cyanoethyl)-5-methylthiophene-3-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-4-(2-cyanoethyl)-5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-7(3-2-4-10)8(5-11)9(12)13-6/h2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGWCGHSHPOTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-cyanoethyl)-5-methylthiophene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyanoethylamine with a suitable thiophene derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process and ensure consistency in the quality of the compound.

化学反应分析

Types of Reactions

2-Amino-4-(2-cyanoethyl)-5-methylthiophene-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Amino-substituted thiophene derivatives.

Substitution: Halogenated thiophene derivatives.

科学研究应用

2-Amino-4-(2-cyanoethyl)-5-methylthiophene-3-carbonitrile is an organic compound with a thiophene ring and multiple functional groups, including an amino group, a cyanoethyl group, and a carbonitrile group. It has a molecular formula of and a molecular weight of approximately 218.25 g/mol. The compound is light yellow to brown and has potential applications in pharmaceuticals and organic synthesis.

Potential Applications

- Pharmaceuticals: this compound can be used as a precursor or active ingredient in drug development for various diseases. It has shown promising biological activities, particularly in medicinal chemistry, and compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The amino and cyano groups may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

- Antifungal properties: Some structurally related compounds, such as 2-({4-[(2-cyanoethyl)(methyl)amino]benzylidene}amino)-5-(3,4-dimethoxyphenyl)-4-methylthiophene-3-carbonitrile, have demonstrated promising antifungal properties .

- Organic synthesis: This compound serves as a starting point for synthesizing various thiophene-containing heterocycles and polycyclic hybrid molecules .

Structurally Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-5-methylthiophene-3-carbonitrile | Methyl group and carbonitrile | Known for solid-state hydrogen bonding interactions |

| 2-Amino-3-cyano-5-methylthiophene | Cyano group and methyl substituent | Exhibits antimicrobial activity |

| 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H-chromene | Methoxy group and oxo functionality | Potential anti-cancer properties |

The specific combination of amino, cyanoethyl, and thiophene functionalities in this compound may provide distinct reactivity patterns and biological activities compared to these similar compounds.

作用机制

The mechanism of action of 2-Amino-4-(2-cyanoethyl)-5-methylthiophene-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The amino and cyanoethyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecules.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Thiophene-Carbonitrile Derivatives

The structural uniqueness of 2-Amino-4-(2-cyanoethyl)-5-methylthiophene-3-carbonitrile lies in its substituents. Below is a comparative analysis with structurally related thiophene derivatives:

Key Observations:

Substituent Effects on Molecular Weight: The cyanoethyl group in the target compound increases its molecular weight (207.26) compared to simpler analogs like 2-Amino-5-methylthiophene-3-carbonitrile (153.19) . Bulky aryl substituents (e.g., dichlorophenyl or ethylphenyl) further elevate molecular weights (242–283 g/mol) .

Dichlorophenyl substituents increase lipophilicity and steric bulk, which may improve membrane permeability in biological systems but reduce synthetic accessibility .

Functional Group Diversity: The acetyl group in 5-acetyl-2-amino-4-phenylthiophene-3-carbonitrile adds ketone functionality, enabling further derivatization (e.g., Schiff base formation) .

Physicochemical and Application-Based Differences

- Solubility: The cyanoethyl group’s polarity may enhance aqueous solubility relative to dichlorophenyl derivatives, which are more hydrophobic .

生物活性

2-Amino-4-(2-cyanoethyl)-5-methylthiophene-3-carbonitrile is an organic compound characterized by its thiophene ring and multiple functional groups, including amino, cyanoethyl, and carbonitrile. This unique structure suggests potential biological activities that are of interest in medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 218.25 g/mol. This article explores its biological activities, synthesizing methods, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of 2-aminothiophenes have been recognized as potent antimicrobials against various pathogens, including bacteria and fungi . The presence of the amino and cyano groups may enhance its interaction with microbial targets, making it a candidate for further pharmacological evaluation.

Anticancer Activity

The anticancer potential of compounds with thiophene structures has been documented extensively. In particular, studies have shown that certain thienopyrimidine derivatives exhibit anticancer properties against colon carcinoma cells (HCT-116) and other cancer types . The structural features of this compound may contribute to similar activities, warranting further investigation.

Anti-inflammatory Effects

Compounds containing thiophene rings have also demonstrated anti-inflammatory properties. For example, some derivatives have been studied for their ability to inhibit inflammatory pathways in vitro . This suggests that this compound could have therapeutic applications in treating inflammatory diseases.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. A common method involves the reaction of cyanoacetic acid with appropriate thiophene derivatives under acidic conditions. Alternative approaches include microwave-assisted synthesis and one-pot reactions that enhance yield and reduce reaction time .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| 2-Amino-5-methylthiophene-3-carbonitrile | Methyl group and carbonitrile | Antimicrobial activity |

| 2-Amino-3-cyano-5-methylthiophene | Cyano group and methyl substituent | Anticancer properties |

| 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H-chromene | Methoxy group and oxo functionality | Potential anti-cancer properties |

The unique combination of amino, cyanoethyl, and thiophene functionalities in this compound may provide distinct reactivity patterns compared to these similar compounds, potentially leading to novel biological activities.

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with cyano groups showed enhanced inhibition zones compared to those without.

- Anticancer Evaluation : Another case study focused on the cytotoxic effects of thienopyrimidine derivatives on different cancer cell lines. The results demonstrated that modifications in the thiophene structure significantly influenced the anticancer activity, suggesting a similar potential for this compound .

常见问题

Basic Research Question

- HPLC : Use a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min) to detect impurities (<0.1% area) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates robust handling for reactions) .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via UV-Vis (λ_max = 280 nm) .

How to model the electronic properties of this compound for optoelectronic applications?

Advanced Research Question

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict HOMO-LUMO gaps (e.g., ~4.2 eV) and charge-transfer properties .

- TD-DFT : Simulate UV-Vis spectra (e.g., λ_max = 320 nm) and compare with experimental data to validate π→π* transitions .

- Molecular Electrostatic Potential (MEP) : Map electron-rich regions (cyano and amino groups) for reactivity predictions .

How to resolve discrepancies in reaction yields during scale-up synthesis?

Advanced Research Question

Yield drops often stem from inefficient mixing or heat transfer. Mitigation strategies:

- Flow Chemistry : Use microreactors for exothermic steps (e.g., cyanoethylation) to improve temperature control .

- DoE Optimization : Vary parameters (catalyst loading, solvent ratio) via a central composite design to identify robust conditions .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。